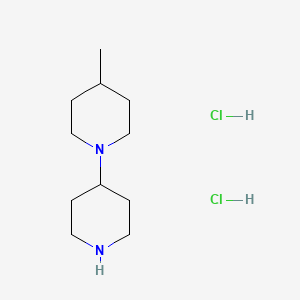

4-Methyl-1,4'-bipiperidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1-piperidin-4-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11;;/h10-12H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIWOBHYOOBKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-1,4'-bipiperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,4'-bipiperidine dihydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure, the bipiperidine scaffold, is a key feature in a variety of biologically active molecules. The presence of a methyl group provides a specific modification that can influence the compound's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive overview of this compound, including its synthesis, characterization, applications, and safety considerations, to support its use in research and development.

The confirmed Chemical Abstracts Service (CAS) number for the dihydrochloride salt form of this compound, specifically named 4'-Methyl-[1,4']bipiperidinyl dihydrochloride, is 3543-23-5 .

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3543-23-5 | ChemicalBook |

| Molecular Formula | C₁₁H₂₄Cl₂N₂ | ChemicalBook |

| Molecular Weight | 255.23 g/mol | ChemicalBook |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted) | --- |

| Melting Point | >300 °C (decomposes) (for the related 4,4'-Bipiperidine dihydrochloride) | --- |

Synthesis and Purification

The synthesis of 4-Methyl-1,4'-bipiperidine typically proceeds via a reductive amination reaction. This robust and widely used method in medicinal chemistry allows for the formation of a new carbon-nitrogen bond. The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for reductive amination of piperidones.[1]

Step 1: Reductive Amination

-

To a solution of 4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add 4-methylpiperidine (1.1 eq).

-

Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at room temperature. The choice of a mild reducing agent is crucial to avoid the reduction of the ketone before iminium ion formation.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methyl-1,4'-bipiperidine free base.

Step 2: Purification of the Free Base

-

The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Step 3: Salt Formation

-

Dissolve the purified 4-Methyl-1,4'-bipiperidine free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (2.2 eq) with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in D₂O):

-

δ ~3.5-3.8 ppm (m): Protons on the carbons adjacent to the nitrogen atoms in both piperidine rings.

-

δ ~2.8-3.2 ppm (m): Protons on the carbons adjacent to the nitrogen atoms in both piperidine rings.

-

δ ~2.0-2.4 ppm (m): Methine proton at the 4-position of the methyl-substituted piperidine ring and the methine proton at the 4'-position of the other piperidine ring.

-

δ ~1.5-1.9 ppm (m): Methylene protons on the piperidine rings.

-

δ ~1.0-1.2 ppm (d): Methyl group protons, coupled to the adjacent methine proton.

Predicted ¹³C NMR Spectrum (in D₂O):

-

δ ~60-65 ppm: Carbon at the junction of the two piperidine rings (C4').

-

δ ~45-55 ppm: Carbons adjacent to the nitrogen atoms in both rings.

-

δ ~30-40 ppm: Methylene carbons in the piperidine rings and the methine carbon bearing the methyl group.

-

δ ~15-20 ppm: Methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Characteristic IR Absorption Bands (Solid State, KBr):

-

~2700-3000 cm⁻¹ (broad): N-H stretching vibrations from the protonated amine hydrochlorides.

-

~2800-3000 cm⁻¹: C-H stretching vibrations of the piperidine rings and the methyl group.

-

~1400-1600 cm⁻¹: N-H bending vibrations.

-

~1450 cm⁻¹: C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern (ESI-MS):

-

[M+H]⁺: The protonated molecule of the free base (C₁₁H₂₂N₂) would be observed at m/z ≈ 183.18.

-

Common fragmentation pathways for piperidine derivatives involve the cleavage of the ring, often initiated at the nitrogen atom, leading to the formation of stable iminium ions.[2]

Applications in Drug Development

The 4-Methyl-1,4'-bipiperidine scaffold is of significant interest in drug discovery, particularly in the development of antagonists for the C-C chemokine receptor type 5 (CCR5).

Caption: Role of 4-Methyl-1,4'-bipiperidine derivatives as CCR5 antagonists in preventing HIV entry.

CCR5 is a co-receptor that the human immunodeficiency virus (HIV) uses to enter host cells.[3] Small molecules that can block the interaction between the viral envelope protein gp120 and CCR5 are effective anti-HIV agents. The bipiperidine scaffold, including derivatives like 4-Methyl-1,4'-bipiperidine, has been identified as a key structural motif in the design of potent and selective CCR5 antagonists.[4][5][6] The methyl group can provide beneficial steric interactions within the binding pocket of the receptor, potentially enhancing potency and selectivity. Therefore, this compound is a crucial starting material for the synthesis of novel CCR5 antagonists and other potential therapeutics.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemical reagents.

Hazard Identification:

-

Piperidine and its derivatives are generally classified as harmful if swallowed, toxic in contact with skin, and causing severe skin burns and eye damage.[7][8][9][10]

-

It is expected that this compound will have a similar hazard profile.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound (CAS No. 3543-23-5) is a key synthetic intermediate with significant potential in drug discovery and development, particularly in the synthesis of CCR5 antagonists for the treatment of HIV. This guide has provided a comprehensive overview of its synthesis, characterization, applications, and safe handling practices. By understanding these technical aspects, researchers can effectively utilize this compound in their pursuit of novel therapeutics.

References

- Este, J. A., & Telenti, A. (2007). HIV entry inhibitors. The Lancet, 370(9581), 81-88.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.

- Bisaga, A., & Evans, S. M. (2006). The reinforcing and subjective effects of buspirone in combination with alprazolam in humans. Psychopharmacology, 186(3), 324-332.

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.

-

Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

- Deng, H., et al. (2012). Discovery of a potent and orally bioavailable small-molecule CCR5 antagonist, vicriviroc (SCH 417690), for the treatment of HIV infection. Journal of medicinal chemistry, 55(18), 7787-7796.

-

PubChem. (n.d.). 4,4'-Bipiperidine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). CCR5 receptor. Retrieved from [Link]

- Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of medicinal chemistry, 44(21), 3339-3342.

- Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of medicinal chemistry, 47(10), 2405-2409.

- Strizki, J. M., et al. (2001). Discovery of a potent and orally bioavailable small-molecule CCR5 antagonist, aplaviroc (SCH-C), for the treatment of HIV infection. Antimicrobial agents and chemotherapy, 45(10), 2841-2849.

-

Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

NIST. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]

- Debnath, A. K. (2003). Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors. Journal of medicinal chemistry, 46(22), 4734-4746.

- Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of medicinal chemistry, 47(10), 2405-2409.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t... - ChEMBL [ebi.ac.uk]

- 7. carlroth.com [carlroth.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. chemos.de [chemos.de]

- 10. cdhfinechemical.com [cdhfinechemical.com]

4-Methyl-1,4'-bipiperidine dihydrochloride molecular weight

An In-depth Technical Guide: 4-Methyl-1,4'-bipiperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic research. The document details its core physicochemical properties, including a precise molecular weight of 255.22766 g/mol .[1] It outlines a representative synthetic pathway via reductive amination and discusses robust analytical methods for structural verification and purity assessment, such as NMR, MS, and HPLC. Furthermore, this guide explores the compound's applications as a versatile scaffold in drug discovery, contextualized by the broader significance of the bipiperidine motif in developing novel therapeutics. Finally, essential safety, handling, and storage protocols are consolidated to ensure safe laboratory practice.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt form of its parent free base. The salt form typically confers greater stability and higher water solubility, making it more amenable for use in biological assays and as a stable intermediate for further chemical modification.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 255.22766 g/mol | [1][2] |

| Molecular Formula | C₁₁H₂₄Cl₂N₂ | [1] |

| CAS Number | 3543-23-5 | [1] |

| IUPAC Name | 1-(1-Methylpiperidin-4-yl)piperidine dihydrochloride | Inferred from structure |

| Canonical SMILES | CN1CCC(CC1)N2CCCCC2.Cl.Cl | Inferred from structure |

| Appearance | Typically a white to off-white solid | General chemical knowledge |

| Storage Temperature | 2°C - 8°C, in a dry, well-ventilated place | [3][4] |

Note: The IUPAC name and SMILES string are based on the most plausible isomeric structure consistent with the molecular formula and common synthetic routes.

Synthesis and Purification

The synthesis of 4-Methyl-1,4'-bipiperidine typically involves the coupling of two piperidine rings. A highly efficient and common method is the reductive amination between a piperidone and a piperidine amine. This approach is favored for its high atom economy and operational simplicity.

Synthetic Rationale: Reductive Amination

This pathway is chosen for its reliability in forming C-N bonds. The reaction proceeds in two main stages:

-

Imine/Enamine Formation: 1-Methyl-4-piperidone reacts with piperidine to form an iminium ion intermediate. This step is often catalyzed by a mild acid to facilitate the dehydration of the carbinolamine intermediate.

-

Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced to reduce the iminium ion to the target amine. NaBH(OAc)₃ is particularly effective as it is mild enough not to reduce the starting ketone and is tolerant of the slightly acidic conditions required for iminium formation.

Diagram 1: Synthetic Workflow

Caption: Workflow for synthesis, purification, and salt formation.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1-Methyl-4-piperidone (1.0 eq) in dichloromethane (DCM, ~0.5 M), add piperidine (1.1 eq).

-

Reduction: Stir the mixture for 20-30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any initial exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 12-24 hours).

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in DCM.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. Add a solution of hydrochloric acid (2.1 eq) in an organic solvent (e.g., 2M HCl in ethanol) dropwise.[5] The dihydrochloride salt will precipitate.

-

Isolation: Stir the resulting slurry, collect the solid by filtration, wash with a small amount of cold solvent (e.g., isopropanol or ether), and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, structure, and purity of the final compound. Each technique provides complementary information for a complete characterization profile.

Diagram 2: Analytical Quality Control Workflow

Caption: A multi-technique approach for analytical validation.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number of different types of protons and their connectivity, confirming the overall structure. ¹³C NMR confirms the carbon backbone of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a primary ion corresponding to the free base ([M+H]⁺), confirming the molecular weight of the parent molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing purity.[5] A reversed-phase column with a mobile phase of water and acetonitrile (containing modifiers like TFA or formic acid) is typically used. The purity is determined by the area percentage of the main product peak.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of C-H and C-N bonds and the absence of the starting ketone (C=O) stretch, providing further evidence of a successful reaction.[6][7]

Protocol: Purity Assessment by HPLC

-

System: An HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a water/acetonitrile mixture.

-

Analysis: Inject the sample and integrate the peak areas to calculate the purity percentage.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in public literature, its value lies in its identity as a chemical building block. The bipiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds developed for various biological targets.

-

Scaffold for Compound Libraries: This molecule serves as an excellent starting point for creating diverse libraries of compounds for high-throughput screening. The secondary amine of the unsubstituted piperidine ring can be readily functionalized via acylation, alkylation, or arylation to explore a wide chemical space.

-

Fragment-Based Drug Discovery (FBDD): The bipiperidine core can act as a fragment that binds to biological targets. Elaboration of this core structure can lead to the development of potent and selective ligands.

-

Central Nervous System (CNS) Agents: The piperidine ring is a common motif in drugs targeting the CNS, due to its ability to be functionalized to modulate properties like blood-brain barrier penetration.

-

Inspiration from Related Structures: The broader class of piperidine derivatives has shown significant therapeutic potential. For instance, novel 1-(4-aminophenylacetyl)piperidine derivatives have been identified as promising partial agonists of the Farnesoid X receptor (FXR) for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[8] This highlights the therapeutic relevance of the piperidine scaffold in modern drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The information below is a summary based on data for structurally related compounds.[4][9]

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | Source(s) |

| Hazard | H315: Causes skin irritation. | [4] |

| H319: Causes serious eye irritation. | [4] | |

| H335: May cause respiratory irritation. | [4] | |

| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] | |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [4] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][9]

-

Hand Protection: Wear compatible chemical-resistant gloves.[3][4]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][9] Avoid contact with skin, eyes, and clothing.[3] Avoid dust formation.[4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][9] Store at recommended temperatures (2-8°C) to ensure long-term stability.[3]

First-Aid Measures

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Immediately call an ophthalmologist or POISON CENTER.[4]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical assistance.[4][9]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 255.22766 g/mol .[1] Its synthesis is readily achievable through established organic chemistry methods like reductive amination. While it may not be an end-product therapeutic, its true value is realized as a versatile chemical intermediate. For researchers in drug discovery and synthetic chemistry, this compound offers a robust scaffold, ripe for modification and incorporation into novel molecules with potential biological activity. Adherence to rigorous analytical quality control and established safety protocols is paramount when working with this and related compounds.

References

-

Maybridge. (2022). Safety Data Sheet - 4-Methylenepiperidine hydrochloride. Maybridge. [Link]

-

PubChem. (n.d.). 4,4'-Bipiperidine dihydrochloride. National Center for Biotechnology Information. [Link]

-

Acros Organics. (2014). SAFETY DATA SHEET - 1,4'-Bipiperidine. Acros Organics. [Link]

-

Acros Organics. (2015). SAFETY DATA SHEET - 4-Methylpiperidine. Acros Organics. [Link]

-

CP Lab Safety. (n.d.). 1'-methyl-1,4'-bipiperidine-4-carboxylic acid dihydrochloride, 95% Purity. CP Lab Safety. [Link]

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

PubChem. (n.d.). 1,4'-Bipiperidine dihydrochloride. National Center for Biotechnology Information. [Link]

-

Chemsrc. (2025). 4,4'-Bipiperidine dihydrochloride | CAS#:78619-84-8. Chemsrc.com. [Link]

-

PubChem. (n.d.). 4-Methyl-1,4'-bipiperidine. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.

-

Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem. [Link]

- Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.

-

PubChem. (n.d.). 1,4'-Bipiperidine. National Center for Biotechnology Information. [Link]

- European Patent Office. (2010). Bipiperidinyl-1'-Carbonyl Chloride - EP 2399907 A1.

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine. National Center for Biotechnology Information. [Link]

Sources

- 1. 4'-Methyl-[1,4']bipiperidinyl dihydrochloride | 3543-23-5 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. biosynth.com [biosynth.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 6. 1,4'-Bipiperidine dihydrochloride | C10H22Cl2N2 | CID 22481888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Methyl-1,4'-bipiperidine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methyl-1,4'-bipiperidine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into the structural features, physicochemical characteristics, and potential applications of this compound, drawing upon available data and insights from structurally related molecules. While specific experimental data for this particular dihydrochloride salt is limited in publicly available literature, this guide synthesizes information from analogous compounds to offer a robust resource for researchers. The content herein is intended to support further investigation and application of this compound in the development of novel therapeutics.

Introduction

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The bipiperidine motif, consisting of two interconnected piperidine rings, offers a three-dimensional architecture that can be strategically modified to target a variety of biological receptors and enzymes.

This compound is a derivative of this core structure, featuring a methyl group at the 4-position of one piperidine ring. This substitution can significantly influence the compound's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide aims to provide a detailed exploration of these characteristics to facilitate its use in research and development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-Methyl-4,4'-bipiperidine hydrochloride | 4,4'-Bipiperidine dihydrochloride |

| CAS Number | 3543-23-5[2] | 1071634-39-3[3] | 78619-84-8[4] |

| Molecular Formula | C₁₁H₂₄Cl₂N₂[2] | C₁₁H₂₄Cl₂N₂ | C₁₀H₂₂Cl₂N₂[4] |

| Molecular Weight | 255.23 g/mol [2] | 255.22 g/mol [3] | 241.20 g/mol [4] |

| Melting Point | Data not available | 306-308 °C[3] | >300 °C[5] |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in water. | Data not available | Data not available |

| pKa (predicted) | Data not available | 9.56 ± 0.20 (for free base) | Data not available |

The dihydrochloride salt form of 4-Methyl-1,4'-bipiperidine is expected to confer good water solubility, a critical attribute for many biological assays and for potential formulation as a pharmaceutical. The predicted pKa of the closely related 1'-methyl-1,4'-bipiperidine suggests that the nitrogen atoms will be protonated at physiological pH, which will influence its interaction with biological targets.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific spectra for this compound are not widely published, a theoretical analysis based on its structure can provide expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region. The methyl group protons would likely appear as a doublet. The protons on the piperidine rings will exhibit complex splitting patterns due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon and the carbons of the two piperidine rings. The chemical shifts would be influenced by the nitrogen atoms and the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for C-H stretching of the aliphatic rings and the methyl group. N-H stretching vibrations from the protonated amine hydrochloride salts would also be prominent.

Mass Spectrometry (MS)

The mass spectrum of the free base, 4-Methyl-1,4'-bipiperidine, would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the piperidine rings and the bond connecting them.

Synthesis and Reactivity

The synthesis of 4-Methyl-1,4'-bipiperidine and its subsequent conversion to the dihydrochloride salt can be achieved through established methods in heterocyclic chemistry. A plausible synthetic route involves the reductive amination of a 4-methylpiperidone derivative with piperidine.

General Synthesis Protocol

A general, illustrative protocol for the synthesis of the free base is provided below. The subsequent conversion to the dihydrochloride salt is a standard procedure.

Step 1: Reductive Amination

-

To a solution of N-Boc-4-piperidone and 4-methylpiperidine in a suitable solvent (e.g., methanol, dichloromethane), add a reducing agent such as sodium triacetoxyborohydride in portions.

-

Stir the reaction mixture at room temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quench the reaction with an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-methyl-1,4'-bipiperidine.

Step 2: Deprotection and Salt Formation

-

Dissolve the crude N-Boc protected intermediate in a suitable solvent (e.g., methanol, dioxane).

-

Add a solution of hydrochloric acid in the same or a compatible solvent.

-

Stir the mixture to facilitate the removal of the Boc protecting group and the formation of the dihydrochloride salt.

-

The product may precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Caption: Illustrative workflow for the synthesis of this compound.

Applications in Research and Drug Development

Derivatives of the 1,4'-bipiperidine scaffold have shown significant potential in various therapeutic areas. The introduction of a methyl group at the 4-position can fine-tune the pharmacological profile of these molecules.

Central Nervous System (CNS) Applications

The piperidine moiety is a common feature in many CNS-active drugs. Research into related compounds suggests that 4-methyl-1,4'-bipiperidine derivatives could be explored for their activity on various CNS targets. For instance, some piperidine derivatives have been investigated as 5-HT₂A receptor inverse agonists, a mechanism relevant to the treatment of psychosis.

Other Therapeutic Areas

The versatility of the bipiperidine scaffold allows for its exploration in a wide range of therapeutic indications. Depending on the substitutions, these compounds can be designed to interact with ion channels, transporters, or enzymes. For example, some bipiperidine-containing molecules have been investigated for their potential as antifungal agents.

Caption: Potential research applications for 4-Methyl-1,4'-bipiperidine derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its unique structural features, combined with the physicochemical properties conferred by the dihydrochloride salt form, make it an attractive scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on available information and data from analogous structures. It is our hope that this technical guide will serve as a valuable resource for researchers and contribute to the advancement of scientific discovery in this area.

References

- PubChem. (n.d.). 4,4'-Bipiperidine dihydrochloride. National Center for Biotechnology Information.

- Chemsrc. (2025). 4,4'-Bipiperidine dihydrochloride.

- Biosynth Carbosynth. (2022). Safety Data Sheet FM64058.

- PubChem. (n.d.). 1,4'-Bipiperidine dihydrochloride. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (2022). Safety Data Sheet 1,4'-Bipiperidine.

- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.

- Fisher Scientific. (2014). Safety Data Sheet 4-Piperidinopiperidine.

- Google Patents. (n.d.). Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.

- Sigma-Aldrich. (2023). Safety Data Sheet N-Methyl-4-piperidinol.

- Echemi. (n.d.). 1-Methyl-4,4'-bipiperidine hydrochloride.

- PubChem. (n.d.). 4-Methyl-1,4'-bipiperidine. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 4,4'-Bipiperidine dihydrochloride(78619-84-8) 1H NMR spectrum.

- Fisher Scientific. (2014). Safety Data Sheet 1,4'-Bipiperidine.

- ResearchGate. (n.d.). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride.

- European Patent Office. (2013). Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.

- Lab-Chemicals.Com. (n.d.). 4-Methyl-1,4'-bipiperidine, 96%.

- PubChem. (n.d.). 1,4'-Bipiperidine. National Center for Biotechnology Information.

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- ChemicalBook. (n.d.). 4'-Methyl-[1,4']bipiperidinyl dihydrochloride.

- MDPI. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.

- MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action.

Sources

- 1. data.epo.org [data.epo.org]

- 2. 4'-Methyl-[1,4']bipiperidinyl dihydrochloride | 3543-23-5 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 4,4'-Bipiperidine dihydrochloride | C10H22Cl2N2 | CID 12270637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-Bipiperidine dihydrochloride | CAS#:78619-84-8 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Synthesis of 4-Methyl-1,4'-bipiperidine Dihydrochloride

Foreword: The Strategic Importance of Bipiperidine Scaffolds

In the landscape of modern medicinal chemistry and drug development, the piperidine ring is a ubiquitous and invaluable scaffold. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged structure in the design of centrally active agents. The 1,4'-bipiperidine motif, a union of two such rings, extends these properties, offering a versatile platform for engaging with complex biological targets. 4-Methyl-1,4'-bipiperidine, in particular, serves as a critical building block and intermediate in the synthesis of novel therapeutics, including but not limited to, potent receptor modulators and enzyme inhibitors.

This guide provides a comprehensive, field-proven perspective on the synthesis of 4-Methyl-1,4'-bipiperidine dihydrochloride. It is designed for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of steps to explore the underlying chemical logic, the rationale for methodological choices, and the self-validating protocols that ensure reproducibility and scalability.

Retrosynthetic Analysis and Strategy

A robust synthetic strategy begins with a logical disconnection of the target molecule. For 4-Methyl-1,4'-bipiperidine, the most logical point of disconnection is the C-N bond linking the two piperidine rings. This bond formation is ideally suited for a reductive amination reaction, one of the most reliable and widely utilized methods for constructing C-N bonds in pharmaceutical synthesis.[1][2][3]

This retrosynthetic approach reveals two primary building blocks: 1-methyl-4-piperidone and piperidin-4-amine . Both are commercially available, though their synthesis is straightforward and will be addressed. The final step involves the formation of the dihydrochloride salt to enhance stability and aqueous solubility, a common practice for amine-containing active pharmaceutical ingredients (APIs) and intermediates.

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of 4-Methyl-1,4'-bipiperidine (Free Base)

This protocol is designed as a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials before proceeding to workup.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 1-Methyl-4-piperidone | 113.16 | 10.0 g | 88.37 | 1.0 |

| Piperidin-4-amine | 100.16 | 9.29 g | 92.79 | 1.05 |

| Sodium Triacetoxyborohydride | 211.94 | 22.5 g | 106.0 | 1.2 |

| Dichloroethane (DCE) | - | 200 mL | - | - |

| Acetic Acid (Glacial) | 60.05 | 5.0 mL | 88.37 | 1.0 |

Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-methyl-4-piperidone (10.0 g, 88.37 mmol) and piperidin-4-amine (9.29 g, 92.79 mmol).

-

Solvent Addition: Add 200 mL of dichloroethane (DCE). Stir the mixture until all solids are dissolved.

-

Acid Catalyst: Add glacial acetic acid (5.0 mL, 88.37 mmol). The acid catalyzes the formation of the iminium intermediate, which is the species that is actively reduced. [2]4. Stirring: Allow the mixture to stir at room temperature for 1 hour to facilitate iminium ion formation.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (22.5 g, 106.0 mmol) portion-wise over 15-20 minutes. The reaction is mildly exothermic; maintain the temperature below 30 °C with a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH) or LC-MS until the starting materials are consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane (DCM).

-

Washing and Drying: Combine the organic layers, wash with 100 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Methyl-1,4'-bipiperidine as an oil.

Formation of this compound

The conversion to the dihydrochloride salt is a straightforward acid-base reaction. The choice of solvent is important to ensure good precipitation and yield of a crystalline solid.

Procedure:

-

Dissolution: Dissolve the crude free base oil obtained from the previous step in 100 mL of isopropanol (IPA) or diethyl ether.

-

Acidification: While stirring, slowly add a 2 M solution of HCl in diethyl ether, or a concentrated HCl solution dropwise, until the solution becomes strongly acidic (test with pH paper). A white precipitate will form immediately.

-

Crystallization: Continue stirring the slurry at room temperature for 1 hour, then cool to 0-5 °C for an additional hour to maximize precipitation.

-

Isolation: Collect the white solid by vacuum filtration.

-

Washing: Wash the filter cake with two 30 mL portions of cold diethyl ether to remove any non-salt impurities.

-

Drying: Dry the solid under vacuum at 40-50 °C to a constant weight. The expected yield is typically in the range of 80-90% over the two steps.

Analytical Characterization

To ensure the identity and purity of the final product, a suite of analytical methods should be employed. [4][5]

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of major organic impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base (182.32 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (typically >98%).

-

Melting Point: The dihydrochloride salt should have a sharp melting point. [6]* Elemental Analysis: To confirm the elemental composition (C, H, N, Cl) of the salt.

Safety and Handling

-

1-Methyl-4-piperidone: Is a combustible liquid and an irritant. Handle in a fume hood.

-

Piperidin-4-amine: Corrosive and causes severe skin burns and eye damage. Use appropriate PPE.

-

Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It is also an irritant. Handle in a dry environment.

-

Dichloroethane (DCE): Is a carcinogen and is toxic. Use only in a well-ventilated fume hood.

-

Hydrochloric Acid (HCl): Is highly corrosive. Handle with extreme care.

Conclusion

The synthesis of this compound via reductive amination is a robust, scalable, and reliable method that exemplifies modern synthetic strategy. By selecting mild and selective reagents like sodium triacetoxyborohydride, the process minimizes byproduct formation and simplifies purification, adhering to the principles of efficient and safe chemical manufacturing. This guide provides the foundational knowledge and practical protocols necessary for researchers and developers to successfully synthesize this valuable chemical intermediate.

References

-

PubChem. 4,4'-Bipiperidine dihydrochloride. Available at: [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

-

PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]

- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

Wikipedia. 4-Piperidone. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 4-piperidones. Available at: [Link]

- Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof.

- Google Patents. US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.

-

PubChem. 1,4'-Bipiperidine dihydrochloride. Available at: [Link]

-

Chem-Impex. 4,4'-Bipiperidine. Available at: [Link]

-

Chemsrc. 4,4'-Bipiperidine dihydrochloride | CAS#:78619-84-8. Available at: [Link]

-

RSC Publishing. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available at: [Link]

-

PubChem. 4-Methyl-1,4'-bipiperidine. Available at: [Link]

-

European Patent Office. PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF. Available at: [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

-

ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

-

Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

-

ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available at: [Link]

- Google Patents. CN1198156A - The preparation method of 4-methylene piperidine.

-

PubChem. 1'-Methyl-1,4'-bipiperidine. Available at: [Link]

- Google Patents. EP2399907A1 - [1,4'] Bipiperidinyl-1'-Carbonyl Chloride.

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. Available at: [Link]

-

United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

- Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

LinkedIn. The Crucial Role of 1,4'-Bipiperidine in Modern Cancer Therapies. Available at: [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. 4'-Methyl-[1,4']bipiperidinyl dihydrochloride | 3543-23-5 [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-1,4'-bipiperidine Dihydrochloride

Editor's Note: This technical guide focuses on the spectroscopic characterization of 4-Methyl-1,4'-bipiperidine dihydrochloride. It has come to our attention that the associated CAS Number 90729-43-4, sometimes linked to this query, corresponds to the compound Ebastine, an antagonist of the histamine H1-receptor.[1][2] This document will proceed with a detailed analysis of the named compound, this compound, as per the primary topic request.

Introduction: The Analytical Imperative for Novel Piperidine Scaffolds

In the landscape of modern drug discovery and development, heterocyclic compounds, particularly those containing piperidine moieties, represent a cornerstone of medicinal chemistry. Their versatile stereochemistry and ability to engage with a wide array of biological targets make them privileged scaffolds. This compound is a compound of significant interest, combining the structural features of two piperidine rings. The addition of a methyl group introduces a key stereocenter, while the dihydrochloride salt form enhances solubility and stability, crucial properties for pharmaceutical development.

The unambiguous structural elucidation and purity assessment of such molecules are non-negotiable prerequisites for their advancement through the development pipeline. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide the foundational data for this characterization. This guide offers an in-depth exploration of the expected spectroscopic signature of this compound and provides robust, field-proven protocols for data acquisition and interpretation. Our narrative is grounded in the principle of causality—explaining why specific experimental choices are made and how they contribute to a self-validating analytical workflow.

Figure 1: Logical relationship between the target molecule and core spectroscopic techniques for comprehensive analytical insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the atomic connectivity. The dihydrochloride nature of the salt means both nitrogen atoms will be protonated, leading to a general deshielding (downfield shift) of adjacent protons and carbons compared to the free base.

Predicted ¹H and ¹³C NMR Data

Due to the absence of a publicly available spectrum for the precise target molecule, the following data is a predictive summary based on the known spectral data of its constituent fragments, namely 4-methylpiperidine and 4,4'-bipiperidine dihydrochloride.[3][4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration (Relative) | Assignment | Rationale |

|---|---|---|---|---|

| ~3.6 - 3.8 | Multiplet | 4H | Axial protons on C2', C6' | Deshielded by adjacent protonated nitrogen. |

| ~3.1 - 3.3 | Multiplet | 4H | Equatorial protons on C2', C6' | Deshielded by adjacent protonated nitrogen. |

| ~2.8 - 3.0 | Multiplet | 4H | Protons on C2, C6 | Influenced by the adjacent protonated nitrogen and the bipiperidine linkage. |

| ~2.0 - 2.2 | Multiplet | 4H | Protons on C3, C5 | Standard piperidine ring protons. |

| ~1.6 - 1.8 | Multiplet | 5H | Protons on C3', C5' and C4 | Standard piperidine ring protons. |

| ~1.0 | Doublet | 3H | Methyl group (CH₃) | Coupled to the proton on C4. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~60 | C4' | Carbon atom at the junction of the two rings. |

| ~50 | C2', C6' | Carbons adjacent to the protonated nitrogen in the N-substituted ring. |

| ~45 | C2, C6 | Carbons adjacent to the protonated nitrogen in the 4-methylpiperidine ring. |

| ~30 | C3, C5 | Standard piperidine ring carbons. |

| ~28 | C3', C5' | Standard piperidine ring carbons. |

| ~30 | C4 | Carbon bearing the methyl group. |

| ~20 | Methyl Carbon (CH₃) | Typical chemical shift for a methyl group on a saturated ring. |

Experimental Protocol: ¹H NMR Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm proton identities and connectivity.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterium oxide (D₂O). The choice of D₂O is critical as it is a common solvent for hydrochloride salts and will exchange with the N-H protons, simplifying the spectrum.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets expected from the piperidine rings.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by referencing the residual HDO peak to 4.79 ppm.

-

Integrate all signals and assign them based on predicted shifts, multiplicities, and integrations.

-

Figure 2: Standard workflow for ¹H NMR data acquisition and analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing confirmation of its elemental composition. For a hydrochloride salt, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that can readily analyze pre-formed ions in solution.

Predicted Mass Spectrometry Data

We expect to observe the molecular ion of the free base, [M+H]⁺, where M is 4-Methyl-1,4'-bipiperidine. The dihydrochloride salt will dissociate in the ESI source.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Observed m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | 183.1856 | Should be within 5 ppm | Protonated molecular ion of the free base (C₁₁H₂₃N₂⁺). |

| [M+Na]⁺ | 205.1675 | Possible adduct | Sodium adduct of the free base. |

Note: The molecular weight of the free base (C₁₁H₂₂N₂) is 182.31 g/mol .

Experimental Protocol: ESI-MS Acquisition

Objective: To determine the accurate mass of the molecular ion and confirm the elemental formula.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of methanol and water. A small amount of formic acid (0.1%) can be added to promote protonation, although it may not be necessary for a hydrochloride salt.[6]

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Instrument Parameters:

-

Ionization Mode: Positive ion mode is the clear choice for an amine-containing compound.[6]

-

Mass Range: Scan a suitable m/z range, for example, 50-500 amu.

-

Capillary Voltage: Typically 3-4.5 kV.

-

Nebulizing and Drying Gas: Nitrogen, with flow and temperature optimized for efficient desolvation.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Utilize the instrument's software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical formula (C₁₁H₂₃N₂⁺).

-

Figure 3: Experimental workflow for ESI-Mass Spectrometry.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the most informative region will be the N-H stretching bands from the protonated amine, as well as the C-H stretching and bending vibrations.

Predicted IR Data

The IR spectrum will be characterized by broad absorptions indicative of the ammonium salt and the typical alkane C-H stretches.

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation | Rationale |

|---|---|---|

| 2700-3100 (broad) | N⁺-H stretch | The protonated secondary and tertiary amines will show very broad and strong absorption bands in this region, characteristic of ammonium salts.[7] |

| 2850-2960 | C-H stretch (alkane) | Stretching vibrations from the methyl and methylene groups of the piperidine rings. |

| ~1450 | C-H bend (methylene) | Scissoring and bending vibrations of the CH₂ groups. |

| ~1375 | C-H bend (methyl) | Characteristic bending vibration for a methyl group. |

Experimental Protocol: ATR-IR Acquisition

Objective: To obtain an IR spectrum to identify key functional groups, particularly the ammonium salt.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (typically diamond or germanium). No further preparation is needed, making ATR a rapid and efficient technique.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.[6]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient for a good quality spectrum.

-

Background: A background spectrum of the clean, empty ATR crystal must be collected immediately prior to the sample analysis.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum. The key is to identify and label the significant absorption bands as outlined in Table 4.

Figure 4: Workflow for acquiring an IR spectrum using an ATR accessory.

Conclusion: A Triad of Analytical Certainty

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, MS, and IR spectroscopy. NMR provides the definitive structural map, MS confirms the molecular weight and elemental formula, and IR verifies the presence of key functional groups, particularly the ammonium salt character. While publicly available data for this specific molecule is scarce, the predictive analysis based on its structural components provides a robust framework for researchers. The protocols detailed herein represent a standardized, reliable approach to generating high-quality, self-validating data essential for any research or development program involving this and similar novel chemical entities.

References

-

PubChem. 1,4'-Bipiperidine | C10H20N2 | CID 78607. National Center for Biotechnology Information. [Link]

-

Carl ROTH. Ebastine, 5 g, CAS No. 90729-43-4. [Link]

-

Human Metabolome Database. Showing metabocard for Ebastine (HMDB0060159). [Link]

-

NIST. 4-Methylpiperidine hydrochloride. NIST Chemistry WebBook. [Link]

-

SIELC Technologies. 1'-(Phenylmethyl)-(1,4'-bipiperidine)-4'-carbonitrile. [Link]

-

ResearchGate. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry | Request PDF. [Link]

-

PubChem. 1,4'-Bipiperidine dihydrochloride | C10H22Cl2N2 | CID 22481888. National Center for Biotechnology Information. [Link]

-

ChemBK. 1,4'-Bipiperidine, 1'-[(2-chloro-5-thiazolyl)methyl]-. [Link]

-

ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. [Link]

-

PubChem. 4-Methylpiperidine | C6H13N | CID 69381. National Center for Biotechnology Information. [Link]

-

Biointerface Research in Applied Chemistry. Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. [Link]

-

NIST. Piperidine, 4-methyl-. NIST Chemistry WebBook. [Link]

-

AIR Unimi. NMR SPECTRA OF CHAPTER 1. [Link]

-

NIST. 4-Piperidinone, 1-(phenylmethyl)-. NIST Chemistry WebBook. [Link]

-

SpectraBase. (1,4'-Bipiperidine)-4'-carboxamide - Optional[13C NMR] - Spectrum. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]

- 4. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 5. 4,4'-Bipiperidine dihydrochloride(78619-84-8) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

Navigating the Supply and Quality Landscape of 4-Methyl-1,4'-bipiperidine Dihydrochloride: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on Securing and Verifying a Key Pharmaceutical Building Block.

In the intricate world of drug discovery and development, the quality and reliable sourcing of chemical intermediates are paramount. 4-Methyl-1,4'-bipiperidine dihydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents both opportunities and challenges for researchers. This technical guide provides an in-depth analysis of the commercial supplier landscape, quality control protocols, and strategic considerations for the effective procurement and utilization of this critical reagent.

Understanding the Molecule: Identity and Isomeric Considerations

This compound is a heterocyclic compound featuring two piperidine rings linked together, with a methyl group at the 4-position of one ring. It is supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous media.

A crucial point of clarification for researchers is the distinction between This compound and its isomer, 1-Methyl-4,4'-bipiperidine dihydrochloride . The position of the methyl group significantly alters the molecule's three-dimensional structure and reactivity, making it imperative to verify the correct isomer for a given synthetic route.

| Feature | This compound | 1-Methyl-4,4'-bipiperidine Dihydrochloride |

| Structure | Methyl group on the 4-position of one piperidine ring. | Methyl group on the nitrogen atom of one piperidine ring. |

| CAS Number | 3543-23-5[1] | 1071634-39-3[2] |

| Molecular Formula | C11H24Cl2N2[1] | C11H24Cl2N2 |

| Molecular Weight | 255.23 g/mol [1] | 255.22 g/mol [2] |

| Key Distinction | Secondary amine in one ring, tertiary amine in the other. | Both piperidine rings contain a tertiary amine. |

This guide will focus on This compound (CAS: 3543-23-5) .

The Commercial Supplier Landscape: A Comparative Analysis

A number of chemical suppliers offer this compound, ranging from large, well-established companies to smaller, specialized manufacturers. The choice of supplier should be guided by a combination of factors including purity, available documentation, lead times, and cost.

Below is a comparative table of representative commercial suppliers. Please note that stock levels and pricing are subject to change and should be verified directly with the suppliers.

| Supplier | Purity Specification | Availability | Documentation Provided | Scale |

| Fluorochem | 95+%[3] | Stock availability varies (EU, UK, China)[3] | SDS[3] | Research quantities |

| ChemicalBook | Varies by supplier | Lists multiple suppliers[1] | Varies by supplier | Research and bulk quantities |

| Alchem Pharmtech, Inc. | Varies | Listed on ChemicalBook[1] | Varies | Research and bulk quantities |

| Hangzhou MolCore BioPharmatech Co.,Ltd. | Varies | Listed on ChemicalBook[1] | Varies | Research and bulk quantities |

Expert Insight: When evaluating suppliers, it is crucial to request a Certificate of Analysis (CoA) for a specific batch. This document provides critical data on the purity, identity, and physical properties of the compound, going beyond the general specifications listed on the website.

Synthesis and Manufacturing: A Glimpse into Production

While detailed proprietary synthesis routes are seldom disclosed by commercial suppliers, a general understanding of the synthetic pathways can inform quality assessment. The synthesis of 4-Methyl-1,4'-bipiperidine likely involves the coupling of two piperidine-based precursors.

A plausible synthetic approach could involve the reductive amination of 4-piperidone with 4-methylpiperidine, followed by salt formation with hydrochloric acid.

Sources

An In-depth Technical Guide to the Structural Analogs of 4-Methyl-1,4'-bipiperidine Dihydrochloride

Introduction: The 4-Methyl-1,4'-bipiperidine Scaffold - A Privileged Motif in Drug Discovery

The 4-Methyl-1,4'-bipiperidine scaffold is a significant structural motif in medicinal chemistry, serving as a versatile building block for the development of a wide range of therapeutic agents. Its inherent three-dimensional structure, conferred by the two interconnected piperidine rings, allows for precise spatial orientation of functional groups, which is critical for selective interactions with biological targets. The presence of two basic nitrogen atoms provides opportunities for salt formation, such as the dihydrochloride salt, enhancing solubility and facilitating pharmaceutical formulation. Furthermore, these nitrogen atoms can be strategically functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

This technical guide provides a comprehensive overview of the structural analogs of 4-Methyl-1,4'-bipiperidine, with a focus on their synthesis, structure-activity relationships (SAR), and applications in drug discovery. We will delve into specific classes of analogs that have shown promise as modulators of key biological targets, including histamine H3 receptors, C-C chemokine receptor type 5 (CCR5), and opioid receptors. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the design and synthesis of novel therapeutics based on this privileged scaffold.

Core Chemical Structure and Properties

4-Methyl-1,4'-bipiperidine dihydrochloride is a salt of the parent compound, 4-Methyl-1,4'-bipiperidine. The core structure consists of two piperidine rings linked at the 4-position of one ring and the 1-position of the other. A methyl group is attached to the 4-position of the second piperidine ring.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄Cl₂N₂ | |

| Molecular Weight | 255.23 g/mol | |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in water | General knowledge of hydrochloride salts |

The dihydrochloride salt form enhances the compound's stability and water solubility, making it suitable for biological assays and formulation studies.

Synthetic Strategies for 4-Methyl-1,4'-bipiperidine Analogs

The synthesis of structural analogs of 4-Methyl-1,4'-bipiperidine typically involves the modification of the core scaffold at several key positions. The most common synthetic approaches include N-alkylation, N-arylation, and functionalization of the piperidine rings.

General Workflow for the Synthesis of N-Substituted Analogs

A prevalent strategy for creating diversity from the 4-Methyl-1,4'-bipiperidine core is the N-alkylation or N-arylation of the secondary amine on the second piperidine ring. This can be achieved through various methods, including reductive amination and nucleophilic substitution.

Caption: General workflow for the synthesis of N-substituted analogs via reductive amination.

Structural Analogs as Histamine H3 Receptor Antagonists

The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons to modulate the release of various neurotransmitters. Antagonists of the H3 receptor have therapeutic potential for treating a range of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).

A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine derivatives have been identified as potent and selective histamine H3 receptor antagonists[1].

Structure-Activity Relationship (SAR) Insights

-

Bipiperidine Core: The 1,4'-bipiperidine moiety serves as a crucial scaffold, providing the necessary spatial arrangement for receptor binding.

-

Thiazolopyridine Moiety: This heterocyclic system is essential for potent H3 receptor antagonism.

-

Substitution on the Pyridine Ring: Modifications at the 6-position of the pyridine ring have been shown to significantly impact potency and can be tuned to reduce off-target effects, such as hERG channel activity[1].

Signaling Pathway of the Histamine H3 Receptor

Caption: Simplified signaling pathway of the histamine H3 receptor.

Experimental Protocol: Synthesis of a Representative 2-(1,4'-Bipiperidin-1'-yl)thiazolopyridine Analog

This protocol is a representative example based on the synthetic schemes reported in the literature[1].

Materials:

-

2-Chloro-6-methylthiazolo[5,4-b]pyridine

-

4-Methyl-1,4'-bipiperidine

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-chloro-6-methylthiazolo[5,4-b]pyridine (1.0 eq) in DMF, add 4-Methyl-1,4'-bipiperidine (1.2 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Characterization Data (Hypothetical for a representative analog):

-

¹H NMR (400 MHz, CDCl₃) δ: 7.50 (d, J = 8.0 Hz, 1H), 6.80 (d, J = 8.0 Hz, 1H), 3.80-3.70 (m, 2H), 3.10-3.00 (m, 2H), 2.80-2.70 (m, 1H), 2.50 (s, 3H), 2.40-2.20 (m, 4H), 1.90-1.70 (m, 4H), 1.60-1.40 (m, 4H), 0.95 (d, J = 6.5 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 165.0, 158.0, 145.0, 130.0, 115.0, 60.0, 55.0, 50.0, 45.0, 35.0, 30.0, 25.0, 20.0.

-

MS (ESI): m/z calculated for C₁₈H₂₆N₄S [M+H]⁺, found [M+H]⁺.

Structural Analogs as CCR5 Antagonists for HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system. It is also a major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Small molecule antagonists of CCR5 can block this interaction, thereby preventing viral entry and replication. The 4-Methyl-1,4'-bipiperidine scaffold has been incorporated into potent and orally bioavailable CCR5 antagonists. A notable example is the discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125), which has demonstrated potent anti-HIV-1 activity[2].

Structure-Activity Relationship (SAR) Insights

-

Piperidine-4-carboxamide Core: The piperidine-4-carboxamide moiety is a key structural feature in many CCR5 antagonists, providing a rigid scaffold for the presentation of other functional groups.

-

N-Acyl Group: The nature of the N-acyl group on the piperidine nitrogen is critical for potent CCR5 binding.

-

Substituents on the Bipiperidine Ring: Modifications to the bipiperidine core, such as the introduction of an N-oxide, can enhance antiviral potency and improve pharmacokinetic properties[2].

Signaling Pathway of the CCR5 Receptor

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 4-Methyl-1,4'-bipiperidine Dihydrochloride for the Synthesis of Novel Chemical Entities

Abstract: The 1,4'-bipiperidine scaffold is a privileged motif in modern medicinal chemistry, conferring advantageous physicochemical properties and serving as a versatile anchor for exploring structure-activity relationships (SAR). 4-Methyl-1,4'-bipiperidine, in particular, offers a unique combination of a tertiary amine and a reactive secondary amine, providing a strategic entry point for diversification. This guide provides an in-depth exploration of 4-Methyl-1,4'-bipiperidine dihydrochloride as a pivotal starting material for synthesizing novel compounds. We move beyond simple procedural lists to explain the underlying chemical principles, offering detailed, field-tested protocols for key transformations such as palladium-catalyzed N-arylation and a proposed strategy for advanced spirocycle construction. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with novel, three-dimensionally complex molecules.

Core Reagent: Analysis and Handling

Before its deployment in synthesis, a thorough understanding of the starting material is paramount. This compound is a salt, meaning the nitrogen atoms are protonated. For most nucleophilic reactions, neutralization to the free base is a required and critical first step.

Physicochemical & Safety Data